molecular formula C13H13NO2 B11888054 1-(8-Ethoxyquinolin-2-yl)ethanone

1-(8-Ethoxyquinolin-2-yl)ethanone

Cat. No.: B11888054
M. Wt: 215.25 g/mol
InChI Key: CZKJVSPSGHCKOA-UHFFFAOYSA-N
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Description

1-(8-Ethoxyquinolin-2-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure consists of a quinoline ring substituted with an ethoxy group at the 8th position and an ethanone group at the 2nd position.

Preparation Methods

The synthesis of 1-(8-Ethoxyquinolin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 8-ethoxyquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(8-Ethoxyquinolin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(8-Ethoxyquinolin-2-yl)ethanol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and strong bases.

    Condensation: The compound can undergo aldol condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

1-(8-Ethoxyquinolin-2-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable compound in biological research.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1-(8-Ethoxyquinolin-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(8-Ethoxyquinolin-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(8-Hydroxyquinolin-2-yl)ethanone: This compound has a hydroxyl group instead of an ethoxy group, which can significantly alter its chemical reactivity and biological activity.

    1-(Quinolin-2-yl)ethanone: Lacking the ethoxy group, this compound has different physical and chemical properties, making it suitable for different applications.

    1-(1H-Imidazol-2-yl)ethanone: This compound contains an imidazole ring instead of a quinoline ring, resulting in distinct chemical behavior and biological effects.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(8-ethoxyquinolin-2-yl)ethanone

InChI

InChI=1S/C13H13NO2/c1-3-16-12-6-4-5-10-7-8-11(9(2)15)14-13(10)12/h4-8H,3H2,1-2H3

InChI Key

CZKJVSPSGHCKOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(C=C2)C(=O)C

Origin of Product

United States

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